molecular formula C5H12O3S B3381757 4-methanesulfonylbutan-1-ol CAS No. 26981-51-1

4-methanesulfonylbutan-1-ol

Cat. No. B3381757
Key on ui cas rn: 26981-51-1
M. Wt: 152.21 g/mol
InChI Key: YUSVCVRGEYRMCK-UHFFFAOYSA-N
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Patent
US07399775B2

Procedure details

In toluene (5 ml) were dissolved t-butyl [[2-[[(4-chlorophenyl)sulfonyl]methyl]benzyl]oxy]diphenylsilane (350 mg, 0.654 mmol) and the 4-(methylsulfonyl)-1-butanol (200 mg, 1.31 mmol) obtained in Referential Example 3, followed by the addition of cyanomethylenetri-n-butylphosphorane (350 mg, 1.45 mmol). Under an argon atmosphere, the resulting mixture was heated under reflux for 14 hours. After the reaction mixture was allowed to cool down, cyanomethylenetri-n-butylphosphorane (300 mg, 1.24 mmol) was added thereto. Under an argon atmosphere, the resulting mixture was heated under reflux for 14 hours. The reaction mixture was then allowed to cool down. The residue obtained by concentrating the mixture under reduced pressure was subjected to flash silica gel chromatography, and the fraction obtained from the hexane:ethyl acetate=3:2 was concentrated under reduced pressure, whereby the title compound (175 mg, 0.261 mmol, 40%) was obtained as a pale yellowish brown oil.
Name
t-butyl [[2-[[(4-chlorophenyl)sulfonyl]methyl]benzyl]oxy]diphenylsilane
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([Si]([O:18][CH2:19][C:20]1C=CC=C[C:21]=1[CH2:26][S:27]([C:30]1C=CC(Cl)=CC=1)(=[O:29])=[O:28])(C1C=CC=CC=1)C1C=CC=CC=1)(C)(C)C>C1(C)C=CC=CC=1>[CH3:30][S:27]([CH2:26][CH2:21][CH2:20][CH2:19][OH:18])(=[O:29])=[O:28]

Inputs

Step One
Name
t-butyl [[2-[[(4-chlorophenyl)sulfonyl]methyl]benzyl]oxy]diphenylsilane
Quantity
350 mg
Type
reactant
Smiles
C(C)(C)(C)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)OCC1=C(C=CC=C1)CS(=O)(=O)C1=CC=C(C=C1)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)CCCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.31 mmol
AMOUNT: MASS 200 mg
YIELD: CALCULATEDPERCENTYIELD 200.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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